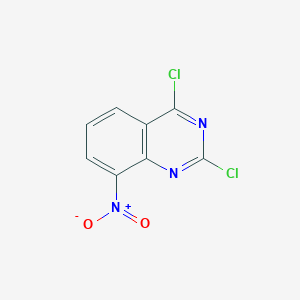
2,4-Dichloro-8-nitroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-8-nitroquinazoline is a chemical compound with the molecular formula C8H3Cl2N3O2 . It has been used as a reactant for the preparation of 1-methyl-1H-imidazole derivatives .
Molecular Structure Analysis
The molecule contains a total of 19 bonds; 16 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 nitro group (aromatic), and 1 Pyrimidine .Physical And Chemical Properties Analysis
2,4-Dichloro-8-nitroquinazoline is a solid compound with a molecular weight of 244.04 . It contains total 19 bond(s); 16 non-H bond(s), 13 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 nitro group(s) (aromatic), and 1 Pyrimidine(s) .科学的研究の応用
Herbicide Development
- Scientific Field: Agronomy
- Application Summary: The shikimate pathway is crucial for the biosynthesis of aromatic amino acids in plants and represents a promising target for developing new herbicides . This work aimed to identify inhibitors of shikimate dehydrogenase (SDH), a key enzyme of the shikimate pathway .
- Methods of Application: Virtual screening and molecular dynamic simulations were performed on the SDH active site of Arabidopsis thaliana . In vitro assays showed that 6-nitroquinazoline-2,4-diol (NQD) decreased the activity of At SDH by reducing Vmax while keeping KM unchanged, indicating non-competitive inhibition . In vivo, hydroponic experiments revealed that NQD reduced the root length of soybean and maize .
- Results: NQD increased the total protein content and certain amino acids. Soybean roots uptake NQD more efficiently than maize roots . Furthermore, NQD reduced shikimate accumulation in glyphosate-treated soybean roots, suggesting its potential to restrict the flow of metabolites along the shikimate pathway in soybean . The simultaneous treatment of maize seedlings with glyphosate and NQD accumulated gallic acid in the roots, indicating that NQD inhibits SDH in vivo .
Drug Development
- Scientific Field: Pharmacology
- Application Summary: 2,4-Dichloro-8-nitroquinazoline, a powerful chemical compound, holds great potential in scientific research. Its unique properties make it invaluable for diverse applications, from drug development to material synthesis.
Material Synthesis
- Scientific Field: Material Science
- Application Summary: 2,4-Dichloro-8-nitroquinazoline is a powerful chemical compound that holds great potential in scientific research. Its unique properties make it invaluable for diverse applications, including material synthesis.
Tyrosine Kinase Inhibitor
- Scientific Field: Pharmacology
- Application Summary: Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) in the form of a dimaleate salt which is indicated for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) . While 2,4-Dichloro-8-nitroquinazoline is not directly mentioned, it is part of the quinazoline family of compounds, which includes Afatinib .
Chemical Synthesis
- Scientific Field: Chemistry
- Application Summary: 2,4-Dichloro-8-nitroquinazoline is a powerful chemical compound that holds great potential in scientific research . Its unique properties make it invaluable for diverse applications, including chemical synthesis .
Biochemical Research
Safety And Hazards
The compound is classified as having acute toxicity (oral, category 4), skin irritation (category 2), and specific target organ toxicity – single exposure (category 3). It has the signal word “Warning” and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
2,4-dichloro-8-nitroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)11-8(10)12-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZHSDKNMNJKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-8-nitroquinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2794765.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2794766.png)
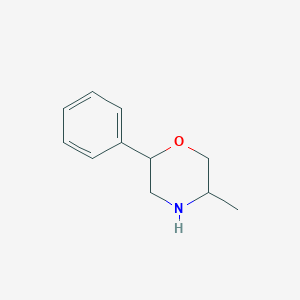
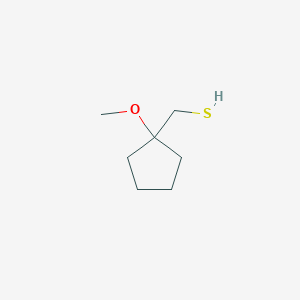
![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794772.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2794778.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2794781.png)
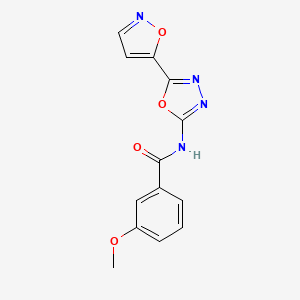
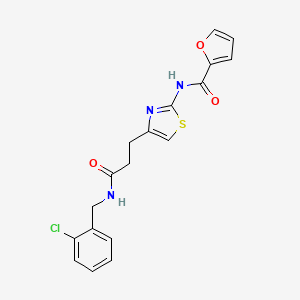
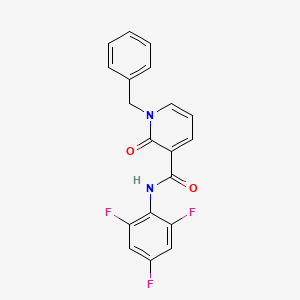
![methyl 6-benzyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2794786.png)
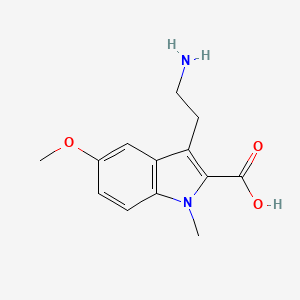
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2794788.png)